MAGE-3 is classified as a tumor-associated antigen and is part of the broader category of cancer/testis antigens. It is encoded by genes located on chromosome X and is predominantly expressed in testicular germ cells and various tumor cells. The expression of MAGE-3 in tumors but not in most normal tissues makes it a prime candidate for targeted immunotherapy approaches, particularly in the development of cancer vaccines .
The synthesis of MAGE-3 (113-121) can be achieved through solid-phase peptide synthesis, utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored on a solid support. The purity of synthesized peptides is typically verified using mass spectrometry to ensure that the desired product has been obtained without significant impurities .
In laboratory settings, synthetic peptides like MAGE-3 are often used in various assays to evaluate immune responses. For instance, they can be utilized in enzyme-linked immunosorbent assays (ELISA) or T cell activation assays where their ability to elicit an immune response can be assessed .
The molecular structure of MAGE-3 (113-121) consists of a linear sequence of amino acids with the sequence KVAELVHFL. This peptide is characterized by its specific binding affinity to the HLA-A*0201 molecule, which presents it on the surface of antigen-presenting cells. The three-dimensional structure of this complex can be studied using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into how T cell receptors recognize this peptide-HLA complex .
Data regarding its molecular weight and other physicochemical properties are essential for understanding its behavior in biological systems. The molecular weight of MAGE-3 (113-121) is approximately 1,200 Da, which influences its solubility and interaction with other biological molecules.
MAGE-3 (113-121) participates in several biochemical reactions within the context of immune recognition. Upon presentation by HLA-A*0201 on antigen-presenting cells, it can bind to T cell receptors, leading to T cell activation. This process involves several steps:
The efficiency of this process can be influenced by factors such as peptide stability and affinity for the MHC molecule .
The mechanism by which MAGE-3 (113-121) exerts its effects involves several key processes:
Data from studies indicate that T cells targeting MAGE-3 can effectively kill tumor cells expressing this antigen, highlighting its potential as a target for immunotherapy .
MAGE-3 (113-121) exhibits several important physical and chemical properties:
These properties are critical for its application in therapeutic settings, where stability influences efficacy during storage and administration .
MAGE-3 (113-121) has significant applications in cancer research and therapy:
Research continues to explore innovative applications of MAGE-3 in various therapeutic contexts, particularly as part of personalized medicine strategies targeting specific tumor antigens .
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4